molecular formula C18H25N3O5 B14000425 Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate CAS No. 6297-96-7

Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate

Katalognummer: B14000425
CAS-Nummer: 6297-96-7
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: BPYGJQZSDAXMGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the functional groups involved.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as other hydrazones or acetamido derivatives.

Eigenschaften

CAS-Nummer

6297-96-7

Molekularformel

C18H25N3O5

Molekulargewicht

363.4 g/mol

IUPAC-Name

diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate

InChI

InChI=1S/C18H25N3O5/c1-4-25-16(23)18(20-14(3)22,17(24)26-5-2)12-9-13-19-21-15-10-7-6-8-11-15/h6-8,10-11,13,21H,4-5,9,12H2,1-3H3,(H,20,22)

InChI-Schlüssel

BPYGJQZSDAXMGE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CCC=NNC1=CC=CC=C1)(C(=O)OCC)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.